molecular formula C10H11N3O2 B14616418 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- CAS No. 60904-10-1

2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-

Cat. No.: B14616418
CAS No.: 60904-10-1
M. Wt: 205.21 g/mol
InChI Key: KTBPQLSBIRAOQS-UHFFFAOYSA-N
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Description

2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- is a heterocyclic compound belonging to the oxadiazine family. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen and oxygen atoms. The presence of the phenylmethylamino group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carbonyl compounds, followed by cyclization using a dehydrating agent. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxadiazine derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazine compounds with hydrogenated functionalities.

    Substitution: Formation of substituted oxadiazine derivatives with various functional groups.

Scientific Research Applications

2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]- stands out due to its unique combination of the oxadiazine ring and the phenylmethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60904-10-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-benzylimino-1,2,4-oxadiazinan-3-one

InChI

InChI=1S/C10H11N3O2/c14-10-12-9(7-15-13-10)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)

InChI Key

KTBPQLSBIRAOQS-UHFFFAOYSA-N

Canonical SMILES

C1C(=NCC2=CC=CC=C2)NC(=O)NO1

Origin of Product

United States

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